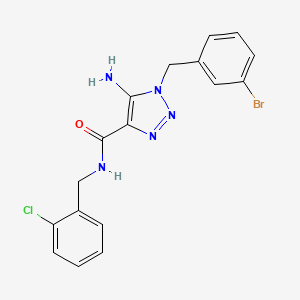
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and lysine-specific demethylase 1, which play important roles in various biological processes. Additionally, it has been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Biochemical and Physiological Effects:
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potency and selectivity towards certain enzymes and biological processes. This makes it a valuable tool compound for the study of various biological pathways and processes. However, one of the limitations of this molecule is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the development of more potent and selective analogs of this molecule for the treatment of cancer and other diseases. Another direction is the study of the molecular mechanisms underlying its activity, which could lead to the identification of new drug targets. Additionally, the use of this molecule as a tool compound for the study of various biological pathways and processes could lead to new discoveries in the field of chemical biology.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process, starting with the reaction of 3-bromobenzylamine with 2-chlorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with sodium azide to form the corresponding triazole, which is further reacted with tert-butyl carbamate to form the final product.
Aplicaciones Científicas De Investigación
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, it has been used as a tool compound for the study of various biological pathways and processes.
Propiedades
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c18-13-6-3-4-11(8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-5-1-2-7-14(12)19/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCFVWGKLCXJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromobenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)
![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2396198.png)
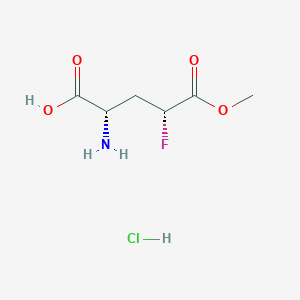
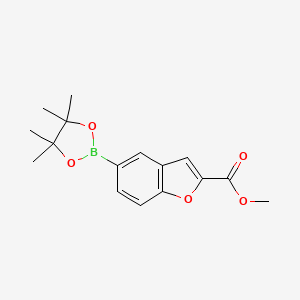


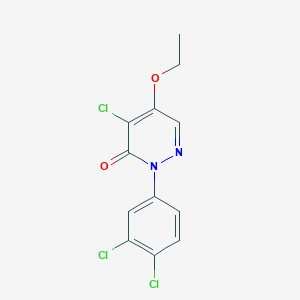
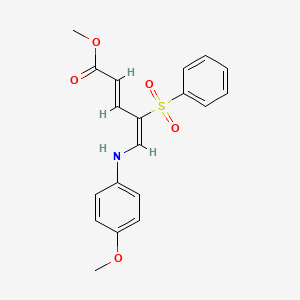
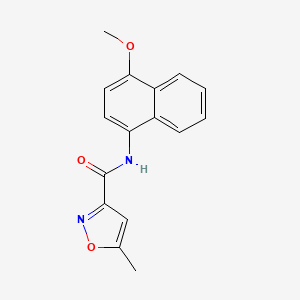
![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
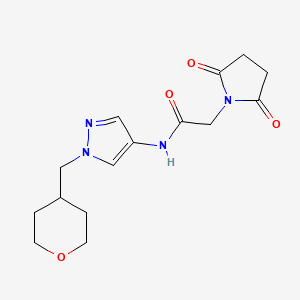
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)